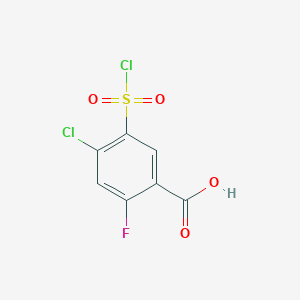

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-chlorosulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO4S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIBTQKARVYVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458074 | |

| Record name | 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56447-54-2 | |

| Record name | 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of reactive functional groups—a carboxylic acid, a sulfonyl chloride, and halogen substituents—makes it a versatile and valuable building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of fluoro and chloro groups on the benzene ring modulates the reactivity and physicochemical properties of the molecule, offering chemists a powerful tool for drug design and development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its application in research and development.

Nomenclature and Structure

-

Systematic Name: this compound

-

Common Synonyms: 4-Chloro-2-fluoro-5-chlorosulfonylbenzoic acid, Benzoic acid, 4-chloro-5-(chlorosulfonyl)-2-fluoro-.[1][2]

-

Chemical Structure:

(Image representing the 2D structure of the molecule)

Key Identifiers and Molecular Data

The following table summarizes the essential identifiers and quantitative data for the compound.

| Identifier | Value | Source(s) |

| CAS Number | 56447-54-2 | [1][3][4] |

| Molecular Formula | C₇H₃Cl₂FO₄S | [1][3][4] |

| Molecular Weight | 273.07 g/mol | [4][5] |

| Exact Mass | 271.9113133 u | [3] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow solid/crystalline powder | [1] |

| Purity | Typically ≥95% | [1] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonylation, on a substituted benzoic acid precursor.

Synthetic Pathway

The most logical and industrially relevant pathway involves the direct chlorosulfonylation of 4-chloro-2-fluorobenzoic acid. The electron-withdrawing nature of the existing substituents (carboxyl, chloro, fluoro) directs the incoming electrophile (-SO₂Cl) to the position meta to the carboxyl group and ortho to the chloro group.

Caption: Synthetic workflow for this compound.

Mechanistic Insight

The reaction proceeds via the attack of the aromatic ring on the highly electrophilic sulfur atom of chlorosulfonic acid. The existing substituents deactivate the ring, requiring harsh reaction conditions. The directing effects of the substituents guide the chlorosulfonyl group to the C5 position, which is the most favorable electronically and sterically.

Experimental Protocol: Chlorosulfonylation

This protocol is a representative procedure based on established chemical principles for this type of transformation.[6]

-

Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas by-product).

-

Reagent Charging: Carefully charge an excess of chlorosulfonic acid into the flask and cool the vessel in an ice bath to 0-5°C.

-

Substrate Addition: Slowly add solid 4-chloro-2-fluorobenzoic acid portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours to drive the reaction to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactivity Profile

-

Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. It is a potent electrophile that reacts readily with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonate esters, and sulfonic acids (upon hydrolysis), respectively. This reaction is central to its use in building sulfonamide-based drugs.

-

Carboxylic Acid (-COOH): This group can undergo standard carboxylic acid transformations, including esterification, amide bond formation (e.g., via an acid chloride intermediate), and reduction. Its acidity can be utilized for salt formation.

-

Aromatic Ring: The halogenated benzene ring is electron-deficient and can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions, although this is less common than reactions at the other functional groups.

Core Application: Synthesis of Sulfonamide-Based Therapeutics

The primary application of this compound is as an intermediate in the synthesis of sulfonamide drugs.[3][4] A prominent class of drugs synthesized from related precursors are the loop diuretics, such as furosemide, which feature a sulfonamide group crucial for their biological activity.

The workflow below illustrates the key reaction of the sulfonyl chloride group.

Caption: Reaction of the intermediate to form a target sulfonamide.

This transformation is fundamental in drug discovery, allowing for the introduction of a sulfonamide moiety which is a well-established pharmacophore known to interact with various biological targets. The chloro and fluoro substituents on the ring further allow for fine-tuning of the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Safety and Handling

Due to its reactive nature, this compound must be handled with appropriate precautions.

-

GHS Classification: The compound is classified as causing severe skin burns and eye damage (Hazard Statement H314).[3]

-

Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture, as the sulfonyl chloride group is susceptible to hydrolysis. The container should be tightly sealed.

Conclusion

This compound is a pivotal organic intermediate whose value is defined by its structural complexity and the specific reactivity of its functional groups. Its role as a precursor in the synthesis of sulfonamides makes it highly relevant to the pharmaceutical industry, particularly in the development of diuretics and other therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists and scientists aiming to leverage its potential in creating novel and effective molecules.

References

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

This guide provides drug development professionals, researchers, and scientists with essential safety information, handling protocols, and emergency procedures for 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. The inherent reactivity of this compound necessitates a thorough understanding of its hazards to ensure laboratory safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound frequently used as an intermediate in pharmaceutical synthesis.[1] Its chemical structure, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group, dictates its hazardous properties.

| Property | Value | Source(s) |

| CAS Number | 56447-54-2 | [1][2][3][4] |

| Molecular Formula | C₇H₃Cl₂FO₄S | [1][2][5] |

| Molecular Weight | 273.07 g/mol | [1][4] |

| Appearance | White to off-white solid | [2][4] |

| Synonyms | 4-Chloro-2-fluoro-5-chlorosulfonylbenzoic acid, Benzoic acid, 4-chloro-5-(chlorosulfonyl)-2-fluoro- | [1][2][4] |

Hazard Analysis: The Chemistry of Corrosivity

The primary danger associated with this reagent is its severe corrosivity. The Globally Harmonized System (GHS) classification underscores the critical need for caution.

| Hazard Class | GHS Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1][6] |

The underlying cause of this corrosive nature is the chlorosulfonyl (-SO₂Cl) functional group. This group is a potent electrophile that reacts vigorously with nucleophiles, most notably water. Upon contact with moisture, such as humidity in the air or moisture on skin and mucous membranes, it undergoes rapid hydrolysis. This reaction is not a simple dissolution but a chemical transformation that produces highly corrosive inorganic acids: hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). It is the generation of these strong acids directly on tissue that results in immediate and severe chemical burns.

References

An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a key intermediate in pharmaceutical synthesis, valued for its trifunctional molecular architecture that allows for diverse chemical modifications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide offers a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Methodologies for data acquisition and interpretation are also presented to provide a holistic resource for researchers.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with CAS number 56447-54-2, is a polysubstituted aromatic compound of significant interest in the pharmaceutical industry.[1][2] Its molecular structure incorporates three distinct reactive sites: a carboxylic acid, a sulfonyl chloride, and a halogenated benzene ring. This unique combination makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The carboxylic acid group provides a handle for amide bond formation, a cornerstone of medicinal chemistry. The highly reactive sulfonyl chloride can be readily converted into sulfonamides, a privileged scaffold in a wide array of drugs. The chloro and fluoro substituents on the aromatic ring modulate the electronic properties and metabolic stability of the molecule and its derivatives.

A precise understanding of the spectroscopic signature of this compound is crucial for reaction monitoring, quality control, and the unambiguous identification of its downstream products. This guide aims to provide a detailed exposition of its expected NMR, IR, and MS data, thereby empowering researchers in their synthetic endeavors.

Predicted Spectroscopic Profile

Due to the limited availability of published experimental spectra for this compound, this section presents a predicted spectroscopic profile. These predictions are derived from the analysis of structurally related compounds and the application of fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two aromatic protons. The electron-withdrawing nature of the substituents (COOH, SO₂Cl, Cl, F) will deshield these protons, shifting their signals downfield.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | 8.2 - 8.4 | Doublet (d) | ~8-9 Hz (⁴JHF) | Proton ortho to fluorine |

| H-6 | 8.0 - 8.2 | Doublet (d) | ~2-3 Hz (⁴JHH) | Proton ortho to chlorine |

Rationale for Predictions:

-

H-3: This proton is situated between the fluorine and carboxylic acid groups. The strong deshielding effect of these groups, combined with the anisotropic effect of the carbonyl, will shift its resonance significantly downfield. It is expected to appear as a doublet due to coupling with the fluorine atom (⁴JHF).

-

H-6: This proton is positioned between the chlorine and sulfonyl chloride groups. While also deshielded, the effect is slightly less pronounced than for H-3. It will likely appear as a doublet due to a small four-bond coupling to H-3 (⁴JHH).

The ¹³C NMR spectrum will reveal seven distinct carbon signals. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C=O | 165 - 168 | Carboxylic acid carbon |

| C-F | 160 - 163 (d, ¹JCF ≈ 250 Hz) | Carbon attached to fluorine |

| C-SO₂Cl | 145 - 148 | Carbon attached to sulfonyl chloride |

| C-Cl | 138 - 141 | Carbon attached to chlorine |

| C-COOH | 130 - 133 | Carbon attached to carboxylic acid |

| C-H (C-3) | 125 - 128 (d, ²JCF ≈ 25 Hz) | Carbon attached to H-3 |

| C-H (C-6) | 120 - 123 | Carbon attached to H-6 |

Rationale for Predictions:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The carbon directly attached to the highly electronegative fluorine atom will also be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant.

-

The carbons bearing the sulfonyl chloride and chlorine atoms will also be deshielded.

-

The protonated carbons will appear at relatively upfield positions in the aromatic region, with C-3 showing a smaller two-bond C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the key functional groups.

| Predicted Absorption Band (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1380 - 1360 | Strong | Asymmetric S=O stretch (sulfonyl chloride) |

| 1180 - 1160 | Strong | Symmetric S=O stretch (sulfonyl chloride) |

| 1250 - 1200 | Medium | C-O stretch (carboxylic acid) |

| 1100 - 1000 | Strong | C-F stretch |

| 800 - 700 | Strong | C-Cl stretch |

| 600 - 500 | Medium | S-Cl stretch |

Rationale for Predictions:

-

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

-

The strong carbonyl absorption is also indicative of the carboxylic acid.

-

The two strong absorptions for the S=O stretches are definitive for the sulfonyl chloride group.

-

The C-F, C-Cl, and S-Cl stretches will appear in the fingerprint region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative ion mode is expected to be the most effective method for analyzing this acidic compound.

| Predicted m/z | Ion |

| 271/273/275 | [M-H]⁻ (deprotonated molecule) |

| 227/229/231 | [M-H - CO₂]⁻ |

| 172/174 | [M-H - SO₂Cl]⁻ |

Rationale for Predictions:

-

The molecular ion peak ([M-H]⁻) will show a characteristic isotopic pattern due to the presence of two chlorine atoms. The expected ratio for the M, M+2, and M+4 peaks will be approximately 9:6:1.[3]

-

A common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da).[3]

-

Fragmentation can also occur via the loss of the sulfonyl chloride radical, although this may be less favored in ESI. The loss of SO₂ is a known fragmentation pathway for aromatic sulfonamides and related compounds.[4]

Methodologies for Spectroscopic Analysis

The following section outlines standard operating procedures for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standard workflow for acquiring NMR spectra of a small organic molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[5] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally appropriate.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition (ATR-FTIR)

Workflow for ATR-FTIR Analysis

References

- 1. acdlabs.com [acdlabs.com]

- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 3. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the Solubility of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. As a critical starting material and intermediate in the synthesis of numerous pharmaceutical compounds and agrochemicals, a comprehensive understanding of its solubility is paramount for reaction optimization, purification, and formulation development.[1][2][3] This document moves beyond a simple tabulation of data, offering a mechanistic perspective on the interplay between the solute's structure and the properties of various organic solvents.

Molecular Structure and its Implications for Solubility

To comprehend the solubility of this compound, a thorough analysis of its molecular architecture is essential. The molecule possesses several key functional groups that dictate its interactions with solvent molecules: a carboxylic acid, a sulfonyl chloride, and halogen substituents (chloro and fluoro) on the benzene ring.

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic and polar group, contributing to the overall polarity of the molecule. It can participate in dipole-dipole interactions. The reactivity of the sulfonyl chloride group is a critical consideration, as it may react with certain protic solvents (e.g., alcohols, water) under specific conditions.[4]

-

Halogen Substituents (-Cl, -F): The chloro and fluoro groups increase the molecule's polarity and can engage in dipole-dipole and weak hydrogen bonding interactions.

-

Aromatic Ring: The benzene ring provides a nonpolar backbone, suggesting some affinity for aromatic or less polar solvents.

The interplay of these functional groups results in a molecule with a significant dipole moment and the capacity for a range of intermolecular interactions. Therefore, its solubility will be highly dependent on the solvent's ability to engage in these interactions.

Theoretical Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents possess high dielectric constants and are strong hydrogen bond acceptors, effectively solvating the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High (with potential for reaction) | These solvents can act as both hydrogen bond donors and acceptors. However, the potential for reaction between the alcohol and the sulfonyl chloride group to form a sulfonate ester must be considered, especially at elevated temperatures or in the presence of a base. |

| Ethers | Diethyl ether, Dioxane | Moderate | Ethers are polar enough to interact with the polar groups of the solute but are weaker hydrogen bond acceptors than polar aprotic solvents. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | Ketones are polar and can act as hydrogen bond acceptors, leading to favorable interactions. |

| Esters | Ethyl acetate | Low to Moderate | Esters are less polar than ketones and have weaker hydrogen bond accepting capabilities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to solvate the highly polar functional groups is limited. |

| Aromatic | Toluene, Xylene | Low | The nonpolar nature of these solvents makes them poor candidates for solvating the polar functional groups of the solute. |

| Non-polar | Hexane, Cyclohexane | Very Low/Insoluble | The significant mismatch in polarity between the solute and these solvents will result in minimal solubility. |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, experimental determination of solubility is crucial. The following protocol provides a robust and self-validating method for quantifying the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

Caption: Workflow for Experimental Solubility Determination.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of the selected organic solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The solid should be visibly present at the bottom of the vial after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sampling and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Dilution:

-

Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic. However, the extent of this effect will vary depending on the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

pH (in aqueous or mixed aqueous/organic systems): The carboxylic acid group has a pKa, and its ionization state will be dependent on the pH of the medium. In a more basic environment, the carboxylate anion will be formed, which is generally more soluble in polar solvents.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its solubility can be derived from its molecular structure. It is predicted to be most soluble in polar aprotic solvents and least soluble in non-polar solvents. For precise applications, the experimental protocol outlined in this guide provides a reliable method for determining its solubility in any organic solvent of interest. This information is critical for the effective use of this important chemical intermediate in research and development.

References

reactivity and stability of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Abstract

This compound is a polyfunctional aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a chemical intermediate stems from the distinct and predictable reactivity of its three primary functional groups: a sulfonyl chloride, a carboxylic acid, and a highly substituted, electron-deficient aromatic ring. This guide provides a comprehensive analysis of the molecule's chemical behavior, stability profile, and handling requirements. We will explore the reactivity of each functional group, detailing common transformations and the mechanistic principles that govern them. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 56447-54-2[1][2][3][4] |

| Molecular Formula | C₇H₃Cl₂FO₄S[1][2][3][5] |

| Molecular Weight | 273.07 g/mol [2][3] |

| IUPAC Name | This compound |

| Synonyms | 4-Chloro-2-fluoro-5-chlorosulfonylbenzoic acid[1] |

| InChI Key | YMIBTQKARVYVLX-UHFFFAOYSA-N[1][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid, white to off-white or light yellow powder | [1][6] |

| Melting Point | 111 - 113 °C (for 5-(Chlorosulfonyl)-2-fluorobenzoic acid) | [7] |

| Boiling Point | 427.0±45.0 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Low water solubility; Soluble in polar organic solvents | [6][8][9] |

| XLogP3 | 2.2 (Predicted) | [2] |

Comprehensive Reactivity Analysis

The synthetic utility of this compound lies in the differential reactivity of its functional groups. Strategic manipulation allows for selective transformations, making it a powerful scaffold in multi-step syntheses.

Caption: Overview of the primary reaction pathways for this compound.

The Sulfonyl Chloride Group: The Most Reactive Center

The sulfonyl chloride (-SO₂Cl) is the most electrophilic and, therefore, the most reactive site on the molecule. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge that invites nucleophilic attack.

-

Reaction with Amines (Sulfonamide Formation): This is arguably the most critical reaction in the context of drug discovery. Sulfonyl chlorides react readily with primary and secondary amines to form stable sulfonamide linkages. This reaction is typically rapid and high-yielding, forming the basis for the synthesis of many diuretic drugs and other biologically active molecules.[9]

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct, sulfonyl chlorides react with alcohols to yield sulfonate esters. While less common in pharmaceutical synthesis compared to sulfonamides, this reaction is a standard transformation.

-

Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction can be vigorous and is accelerated by heat and alkaline conditions.[10] The low water solubility of the parent molecule can, however, kinetically hinder rapid hydrolysis in biphasic systems, which can be exploited in certain aqueous reaction conditions.[8]

The Carboxylic Acid Group: A Versatile Handle

The carboxylic acid (-COOH) group offers a second point for synthetic modification. Its reactivity is generally lower than that of the sulfonyl chloride, allowing for selective reactions.

-

Acid-Base Chemistry: As an acid, it readily reacts with bases to form carboxylate salts.[11] This is an important consideration when reacting the sulfonyl chloride group with amine nucleophiles, as the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate anion.[12]

-

Conversion to Amides: To form an amide at the carboxylic acid position, direct reaction with an amine is often inefficient.[12] An activating agent, such as dicyclohexylcarbodiimide (DCC), is typically required. DCC converts the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[12][13]

-

Conversion to Esters (Fischer Esterification): The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (e.g., H₂SO₄, HCl).[14][15] This is a reversible equilibrium-driven process, often requiring the use of excess alcohol as the solvent to drive the reaction to completion.[14][15]

-

Conversion to Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid group into a more reactive acyl chloride.[14][15] This transformation increases the electrophilicity of the carbonyl carbon, enabling subsequent reactions with a wider range of nucleophiles.

The Aromatic Ring: Activated for Nucleophilic Substitution

The benzene ring is substituted with four electron-withdrawing groups (-Cl, -F, -COOH, -SO₂Cl), which significantly reduces its electron density. This electronic profile deactivates the ring toward electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr).[16]

-

Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[16] This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing groups, particularly those positioned ortho and para to the site of attack.[16][17] Aromaticity is restored in the second step by the expulsion of the leaving group.

-

Leaving Group Reactivity: In the context of SₙAr, fluoride is an excellent leaving group. Although the C-F bond is very strong, the rate-determining step is the initial nucleophilic attack.[17] The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the ipso-carbon highly electrophilic and accelerating the initial attack.[17][18] The chloro group can also act as a leaving group.

Stability, Storage, and Handling

Stability: this compound is a corrosive solid.[2] It is stable under anhydrous conditions at room temperature. However, it is highly reactive towards moisture, bases, and nucleophiles.

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[6] It should be kept separate from incompatible materials.

Incompatible Materials:

-

Water/Moisture: Leads to hydrolysis of the sulfonyl chloride group.

-

Strong Bases (e.g., NaOH, KOH): Vigorously reacts with both the sulfonyl chloride and carboxylic acid groups.[19]

-

Strong Oxidizing Agents: Incompatible.[19]

-

Alcohols and Amines: Reacts readily, as described in the reactivity section.

Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[7]

Exemplary Experimental Protocol: Sulfonamide Synthesis

This protocol details a general procedure for the synthesis of a sulfonamide derivative, a cornerstone reaction for this class of compounds.

Objective: To synthesize N-benzyl-4-chloro-2-fluoro-5-(aminosulfonyl)benzoic acid.

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize side reactions.

-

Nucleophile Addition: In a separate flask, prepare a solution of 2.2 equivalents of benzylamine in the same anhydrous solvent. Add this amine solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes with vigorous stirring. One equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl (to remove excess amine), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure N-benzyl-4-chloro-2-fluoro-5-(aminosulfonyl)benzoic acid.

Caption: A typical experimental workflow for the synthesis of a sulfonamide derivative.

Safety and Hazard Information

According to GHS classifications, this compound is a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage[2][7] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage[7] |

| Acute Toxicity, Oral | May be harmful if swallowed[6] |

| Specific target organ toxicity | May cause respiratory irritation[6][7] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is a highly functionalized and reactive building block essential for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its chemical behavior is dictated by the interplay of its sulfonyl chloride, carboxylic acid, and electron-poor aromatic ring. A thorough understanding of the reactivity and stability of each functional group is crucial for designing efficient and safe synthetic routes. By leveraging the principles of differential reactivity and understanding its handling requirements, researchers can effectively utilize this compound to advance the frontiers of drug discovery and chemical synthesis.

References

- 1. This compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 56447-54-2 [chemicalbook.com]

- 4. 56447-54-2|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C7H3Cl2FO4S) [pubchemlite.lcsb.uni.lu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jackwestin.com [jackwestin.com]

- 13. Khan Academy [khanacademy.org]

- 14. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Synthetic Heart of Modern Therapeutics: A Technical Guide to the Research Applications of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffolding

In the intricate world of medicinal chemistry and drug discovery, the strategic value of a molecular building block is defined by its reactivity, versatility, and the unique properties it imparts to a final active pharmaceutical ingredient (API). 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, a halogenated aromatic compound, stands as a prime example of such a critical intermediate.[1][2] Though a highly specific reagent, its true potential is revealed by understanding the powerful synergy of its constituent functional groups: a highly reactive sulfonyl chloride, a versatile carboxylic acid, and a strategically halogenated benzene ring.

This guide serves as a technical deep-dive into the potential applications of this compound, moving beyond a simple catalog of properties to explain the underlying chemical principles and strategic considerations for its use in research and development. By examining its reactivity and drawing parallels to structurally similar, well-documented compounds, we can construct a robust framework for its application in synthesizing novel therapeutic agents. This document is designed for the laboratory scientist and drug development professional, providing not only theoretical grounding but also actionable, detailed protocols to harness the synthetic power of this reagent.

Section 1: Physicochemical Profile and Reactivity Analysis

This compound is a solid organic compound classified under several categories including organic fluorine compounds, halogenated benzenes, and sulfonyl chlorides.[1][2][3] Its utility as a pharmaceutical intermediate stems directly from its distinct chemical properties and the reactivity of its functional groups.[3][4]

| Property | Value | Source |

| CAS Number | 56447-54-2 | [1] |

| Molecular Formula | C₇H₃Cl₂FO₄S | [1] |

| Molecular Weight | 273.07 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| XLogP3 | 2.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

The molecule's power lies in its two primary reactive centers: the sulfonyl chloride (-SO₂Cl) group and the carboxylic acid (-COOH) group.

-

The Sulfonyl Chloride Group: This is a potent electrophile, making it highly susceptible to nucleophilic attack. Its primary and most widespread application is in the reaction with primary and secondary amines to form stable sulfonamide linkages.[5] This reaction is a cornerstone of medicinal chemistry, forming the basis for a vast number of drugs.[5][6] The presence of electron-withdrawing halogen atoms (Cl and F) on the benzene ring further enhances the electrophilicity of the sulfonyl chloride, promoting rapid and efficient reactions.

-

The Carboxylic Acid Group: This group offers a secondary site for chemical modification. It can be converted into esters, amides, or other derivatives, allowing for the attachment of additional pharmacophores or modification of the molecule's solubility and pharmacokinetic properties.

The strategic placement of the chloro and fluoro substituents also plays a critical role. Halogens can influence a drug molecule's metabolic stability, membrane permeability, and binding affinity to its biological target through mechanisms like halogen bonding.

Caption: Key reactive sites and primary synthetic pathways for the title compound.

Section 2: Core Application - Synthesis of Bioactive Sulfonamides

The most prominent and powerful application of this compound is as a precursor for the synthesis of sulfonamide derivatives.[7] The sulfonamide functional group is a privileged scaffold in drug discovery, found in a wide range of therapeutics including antibacterial, diuretic, anticancer, and anti-inflammatory agents.[5]

The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. This straightforward reaction allows for the creation of vast libraries of compounds for biological screening by varying the amine input.

Exemplary Protocol: General Synthesis of a Novel Sulfonamide Derivative

This protocol outlines a general, robust method for the synthesis of N-substituted sulfonamides from this compound. It is designed as a self-validating system, incorporating in-process monitoring and standard purification and characterization steps.

Materials:

-

This compound (1.0 eq.)

-

Primary or secondary amine of interest (1.1 eq.)

-

Pyridine or Triethylamine (Et₃N) (1.5 eq.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottomed flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: To the cooled solution, add the desired amine (1.1 eq.) followed by the dropwise addition of pyridine or triethylamine (1.5 eq.). The base is crucial to scavenge the HCl generated during the reaction.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

-

Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy.

Caption: A step-by-step workflow for the synthesis and purification of sulfonamides.

Section 3: Potential Therapeutic Targets and Mechanisms

The sulfonamide derivatives synthesized from this compound are of significant interest for their potential to target a variety of biological systems. The core structure is analogous to known inhibitors of several key enzyme classes.

-

Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes crucial in processes like pH regulation and fluid balance.[5] The sulfonamide group can coordinate to the zinc ion in the enzyme's active site. Derivatives of this molecule could be explored as potential treatments for glaucoma, altitude sickness, or as anticancer agents by targeting tumor-associated CA isoforms like CA IX.[5]

-

Diuretic Agents: The structural motif is closely related to that of loop diuretics like furosemide.[7] Furosemide itself is synthesized from a dichlorinated sulfonyl benzoic acid precursor.[7] By reacting this compound with various amines (such as furfurylamine), novel diuretic candidates targeting the Na-K-Cl cotransporter (NKCC2) in the kidney could be developed.

-

Antibacterial Agents: The sulfonamide core is famous for its role in sulfa drugs, the first class of effective systemic antibiotics.[5] These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] Novel derivatives could be screened for activity against drug-resistant bacterial strains.

Caption: A simplified diagram showing sulfonamide binding to the zinc ion in a carbonic anhydrase active site.

Section 4: Advanced Applications and Future Directions

Beyond its role as a precursor for traditional small-molecule inhibitors, the dual reactivity of this compound opens doors to more advanced applications in chemical biology and drug development.

-

Chemical Probes and Activity-Based Probes: The sulfonyl chloride can be used to covalently label proteins. By incorporating a reporter tag (like a fluorophore or biotin) via the carboxylic acid handle, researchers can create chemical probes to identify novel drug targets or study enzyme activity in complex biological systems.

-

Linker Chemistry for Bifunctional Molecules: The compound is an ideal starting point for creating linkers used in targeted protein degradation (PROTACs) or antibody-drug conjugates (ADCs). One end (the sulfonyl chloride) can be reacted with a warhead that binds the target protein, while the other end (the carboxylic acid) can be elongated and attached to an E3 ligase-binding moiety or an antibody.

-

Materials Science: The reactivity of the sulfonyl chloride group can be harnessed to modify polymer surfaces or to synthesize specialty polymers with unique electronic or physical properties, extending its utility beyond the life sciences.[6]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool for innovation. Its strategically arranged functional groups provide a robust platform for the synthesis of diverse and complex molecules. From creating libraries of potential sulfonamide drugs targeting well-established enzyme families to designing sophisticated chemical probes and linkers for next-generation therapeutics, the potential applications are vast and compelling. For the research scientist, a deep understanding of this reagent's reactivity and synthetic potential is a key that unlocks countless avenues for discovery in the relentless pursuit of new and effective medicines.

References

- 1. This compound [cymitquimica.com]

- 2. 56447-54-2|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 56447-54-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

A-Z Guide to the Synthesis of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs—a carboxylic acid, a sulfonyl chloride, and halogen substituents—make it a versatile building block for the synthesis of complex molecules, most notably as a key intermediate in the production of diuretic drugs. This guide provides an in-depth technical overview of its synthesis, grounded in established chemical principles and process considerations, to equip researchers with the knowledge to approach its preparation confidently and efficiently.

Strategic Approach to Synthesis: Retrosynthetic Analysis

A logical approach to synthesizing this compound begins with a retrosynthetic disconnection. The primary transformations to consider are the introduction of the chlorosulfonyl group and the formation of the carboxylic acid. The most common and industrially viable pathway involves two key steps from a commercially available starting material:

-

Chlorosulfonation: An electrophilic aromatic substitution to install the -SO₂Cl group.

-

Oxidation: Conversion of a methyl group to a carboxylic acid.

This leads to the identification of 2,4-dichloro-5-fluorotoluene as the logical and cost-effective starting material[1].

Primary Synthetic Pathway: From Toluene to Carboxylic Acid

The most widely documented synthesis of this compound is a two-step process starting from 2,4-dichloro-5-fluorotoluene. This method is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

Caption: A simplified workflow for the synthesis of this compound.

Step 1: Chlorosulfonation of 2,4-Dichloro-5-fluorotoluene

The first step is an electrophilic aromatic substitution where chlorosulfonic acid serves as both the reagent and the solvent. The electron-withdrawing nature of the chlorine and fluorine atoms on the ring deactivates it, requiring potent electrophilic conditions.

Mechanism Insight: The directing effects of the substituents guide the position of chlorosulfonation. The fluorine at C-5 and the chlorine at C-4 are ortho, para-directing, while the chlorine at C-2 is also ortho, para-directing. The position between the fluorine and the C-4 chlorine is sterically hindered and electronically deactivated. The most favorable position for electrophilic attack is para to the fluorine and ortho to the C-2 chlorine, leading to the desired sulfonyl chloride intermediate.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), cautiously charge an excess of chlorosulfonic acid (typically 4-10 molar equivalents).

-

Temperature Control: Cool the chlorosulfonic acid to 0-5 °C using an ice bath. Temperature control is critical to minimize side reactions and degradation.

-

Reagent Addition: Add 2,4-dichloro-5-fluorotoluene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature and very carefully quench it by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and releases large volumes of HCl gas; it must be performed in a well-ventilated fume hood.

-

Isolation: The solid product, 2,4-dichloro-5-(chlorosulfonyl)toluene, precipitates out of the aqueous solution. Isolate the solid by filtration, wash it thoroughly with cold water until the washings are neutral, and dry it under a vacuum.

Step 2: Oxidation of the Methyl Group

The intermediate sulfonyl chloride is then oxidized to the corresponding carboxylic acid. The choice of oxidizing agent is crucial for achieving high yield and purity. Common choices include potassium permanganate (KMnO₄) or nitric acid (HNO₃).

Causality Behind Experimental Choices:

-

Potassium Permanganate (KMnO₄): A strong, classic oxidizing agent for converting alkylbenzenes to benzoic acids. The reaction is typically run in a mixture of water and a co-solvent like pyridine or acetone under neutral or slightly alkaline conditions. The initial product is the manganese salt of the carboxylic acid, which is then acidified to release the free acid.

-

Nitric Acid (HNO₃): A more aggressive oxidizing agent that can be effective but may lead to nitration of the aromatic ring as a side reaction if conditions are not carefully controlled. It is often used under pressure at elevated temperatures.

Detailed Experimental Protocol (using KMnO₄):

-

Reaction Setup: Suspend the 2,4-dichloro-5-(chlorosulfonyl)toluene (1 equivalent) in a mixture of water and a suitable co-solvent (e.g., pyridine) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Oxidant Addition: Add a solution of potassium permanganate (typically 3-4 equivalents) in water portion-wise to the heated reaction mixture (reflux, ~100 °C). The addition should be controlled to manage the exotherm.

-

Reaction Monitoring: The reaction progress is indicated by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate. Continue heating until the purple color persists.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate. If the filtrate is colored, decolorize it with a small amount of sodium bisulfite.

-

Isolation and Purification: Cool the filtrate in an ice bath and acidify it with concentrated hydrochloric acid (HCl) to a pH of 1-2. The target compound, this compound, will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) can be performed for further purification.

Alternative Synthetic Approaches

While the toluene oxidation route is common, other strategies exist, often starting from a pre-existing benzoic acid derivative. For instance, 2,4-dichloro-5-fluorobenzoic acid could be directly chlorosulfonated. However, this can be complicated by the deactivating nature of the carboxylic acid group, potentially requiring harsher conditions.[2]

| Parameter | Toluene Oxidation Route | Direct Chlorosulfonation Route |

| Starting Material | 2,4-dichloro-5-fluorotoluene | 2,4-dichloro-5-fluorobenzoic acid |

| Key Steps | 1. Chlorosulfonation 2. Oxidation | 1. Direct Chlorosulfonation |

| Advantages | Readily available starting material, well-established procedures. | Fewer steps. |

| Challenges | Two-step process, handling strong oxidizing agents. | Strongly deactivated ring requires harsh conditions, potential for side reactions. |

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

-

Melting Point: A sharp melting point indicates high purity. The reported melting point for 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is 145-148 °C.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR spectrum is expected to show two doublets in the aromatic region for the two remaining ring protons[2].

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl chloride group.

-

Mass Spectrometry (MS): Confirms the molecular weight (273.07 g/mol ) and isotopic pattern characteristic of a molecule containing two chlorine atoms[3].

Safety and Handling

The synthesis of this compound involves several hazardous reagents that demand strict safety protocols:

-

Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing large quantities of toxic HCl gas. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection, must be worn.

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can form explosive mixtures with organic materials. Avoid contact with combustible materials.

-

Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with appropriate PPE in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is a well-defined process that is crucial for the production of several important pharmaceutical compounds. The two-step pathway involving the chlorosulfonation of 2,4-dichloro-5-fluorotoluene followed by oxidation of the methyl group represents the most practical and established route. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively produce this valuable chemical intermediate.

References

An In-depth Technical Guide to 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid: From Discovery to Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, a key pharmaceutical intermediate. The narrative delves into the historical context of its discovery as part of the evolution of furosemide synthesis, detailing the scientific rationale for its development. A thorough examination of its synthesis, including a detailed experimental protocol and process logic, is presented. Furthermore, this guide includes a summary of its physicochemical properties, spectroscopic data interpretation, and critical safety and handling information. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction and Historical Context

This compound (CAS No. 56447-54-2) is a substituted benzoic acid derivative of significant interest in the pharmaceutical industry. Its primary application lies in its role as a crucial intermediate in the synthesis of Furosemide, a potent loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.

The history of this compound is inextricably linked to the optimization of furosemide production. Early synthetic routes to furosemide, such as the one described in U.S. Patent 3,058,882, commenced with 2,4-dichlorobenzoic acid. This pathway, however, was plagued by low yields, often between 35% and 50%, and the generation of numerous by-products, complicating the purification of the final active pharmaceutical ingredient (API).

The quest for a more efficient and higher-yielding synthesis led to the exploration of alternative starting materials and intermediates. A significant breakthrough came with the introduction of a fluorinated precursor, 4-chloro-2-fluoro-toluene. This innovation, detailed in patents such as US5739361A, WO1996012714A1, and EP0788494B1 from the mid-1990s, marked a turning point in furosemide manufacturing. These patents describe a novel process that proceeds through this compound. The key advantage of this fluorinated route is the significantly improved yield in the final condensation step with furfurylamine, which can be practically quantitative as disclosed in French patent 1,396,621.

The presence of the fluorine atom at the 2-position of the benzoic acid ring plays a crucial role. Fluorine's high electronegativity and small size can influence the electronic properties and reactivity of the molecule. In this synthetic context, it is believed to enhance the reactivity of the 4-chloro position towards nucleophilic substitution by furfurylamine in the final step of furosemide synthesis, while also potentially reducing the formation of unwanted side products. This strategic placement of a fluorine atom exemplifies a common strategy in modern medicinal and process chemistry to improve reaction efficiency and overall process economics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO₄S | |

| Molecular Weight | 273.07 g/mol | |

| Appearance | Solid | |

| CAS Number | 56447-54-2 | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Boiling Point | 427.0 ± 45.0 °C at 760 mmHg | |

| Flash Point | 212.0 ± 28.7 °C | |

| Melting Point | 145-148 °C (for isomer 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid) |

Note: The melting point provided is for a closely related isomer and is expected to be similar for the title compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 4-chloro-2-fluoro-toluene. The overall synthetic pathway is illustrated below.

Caption: Synthetic pathway to Furosemide via this compound.

Detailed Experimental Protocol

This protocol is a synthesis of information from relevant patents and is intended for execution by qualified chemists in a controlled laboratory setting.

Step 1: Photochlorination of 4-chloro-2-fluoro-toluene to 4-chloro-2-fluoro-benzotrichloride

-

Apparatus Setup: Equip a photochemical reactor with a UV lamp, a gas inlet for chlorine, a condenser, and a thermometer.

-

Reaction Initiation: Charge the reactor with 4-chloro-2-fluoro-toluene.

-

Chlorination: Heat the starting material to 85-95 °C. Bubble gaseous chlorine through the heated liquid while irradiating with UV light. The flow rate of chlorine should be carefully controlled (approximately 12-16 g/h per mole of starting material).

-

Monitoring and Completion: Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 11-12 hours.

-

Work-up: Once the reaction is complete, stop the chlorine flow and UV irradiation. The resulting product, 4-chloro-2-fluoro-benzotrichloride, can be used in the next step, often without further purification.

Causality behind Experimental Choices:

-

Photochlorination: This method allows for the exhaustive chlorination of the methyl group to a trichloromethyl group under relatively controlled conditions.

-

Temperature Control: Maintaining the temperature in the specified range is crucial for optimal reaction kinetics and to minimize side reactions such as ring chlorination.

Step 2: Chlorosulfonylation of 4-chloro-2-fluoro-benzotrichloride

-

Reagent Preparation: In a separate reactor equipped with a stirrer, thermometer, and addition funnel, prepare a mixture of sulfuric chlorohydrin (chlorosulfonic acid) and sulfuric acid. A molar ratio of sulfuric chlorohydrin to the benzotrichloride intermediate of at least 4:1 is recommended, with a benzotrichloride to sulfuric acid molar ratio of 1.0-1.3.

-

Addition of Substrate: Slowly add the 4-chloro-2-fluoro-benzotrichloride from Step 1 to the acid mixture, maintaining the temperature between 20-30 °C.

-

Reaction: Stir the mixture at this temperature until the reaction is complete, as monitored by a suitable analytical method like HPLC.

-

Hydrolysis and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. The product, this compound, will precipitate as a solid.

-

Purification: Filter the solid product and wash it with cold water. The wet cake can be dissolved in a solvent like dichloromethane for further processing or dried under vacuum.

Causality behind Experimental Choices:

-

Chlorosulfonic Acid: This is a powerful sulfonating and chlorinating agent, ideal for introducing the chlorosulfonyl group onto the aromatic ring.

-

Sulfuric Acid: Acts as a catalyst and a solvent for the reaction.

-

Ice Quench: The hydrolysis of the trichloromethyl group to a carboxylic acid and the precipitation of the product are achieved by this step. The low temperature controls the exothermicity of the quench.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two aromatic protons. Due to the substitution pattern, these protons would appear as doublets, with coupling constants influenced by the adjacent fluorine atom. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons attached to fluorine and chlorine atoms would show characteristic chemical shifts and C-F coupling.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (a broad band from 2500-3300 cm⁻¹), and the S=O stretches of the sulfonyl chloride group (typically two bands around 1375 and 1185 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (273.07 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

This compound and its precursors are hazardous chemicals that require careful handling in a controlled environment.

-

Hazard Classification: This compound is classified as corrosive and can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be tightly sealed to prevent moisture ingress, as the sulfonyl chloride group is susceptible to hydrolysis.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents a significant advancement in the process chemistry of furosemide. Its development highlights the importance of strategic molecular design to overcome synthetic challenges and improve the efficiency of pharmaceutical manufacturing. This guide has provided a detailed account of its historical discovery, a robust synthetic protocol with underlying scientific principles, and essential data for its safe handling and application. As the demand for high-purity pharmaceuticals continues to grow, the understanding and application of such key intermediates will remain a cornerstone of drug development and manufacturing.

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Bioactive Compounds Using 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a carboxylic acid, a highly reactive sulfonyl chloride, and a halogenated benzene ring, offers a versatile platform for the synthesis of diverse and complex molecules. The strategic placement of chloro and fluoro substituents modifies the electronic properties of the ring and provides additional vectors for synthetic elaboration.

The primary utility of this reagent lies in its sulfonyl chloride moiety, which serves as a powerful electrophile for constructing sulfonamide linkages.[1] Sulfonamides are a "privileged scaffold" in drug discovery, forming the structural core of a wide array of therapeutic agents, including diuretics, anticancer, anti-inflammatory, and antimicrobial drugs.[1][2] This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in synthesizing novel sulfonamides and conceptual frameworks for creating advanced heterocyclic systems.

Reagent Profile and Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 56447-54-2 | [3] |

| Molecular Formula | C₇H₃Cl₂FO₄S | [3][4] |

| Molecular Weight | 273.07 g/mol | [3] |

| Appearance | Solid | [4] |

| InChIKey | YMIBTQKARVYVLX-UHFFFAOYSA-N | [4][5] |

| Use | Pharmaceutical Intermediate | [6] |

Critical Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound that demands stringent safety protocols.

-

Hazard Identification : The compound is classified as causing severe skin burns and eye damage.[6] Inhalation of dust should be avoided.[7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[7][8] All handling of the solid and its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[7]

-

Storage : Store the reagent in a tightly closed container in a dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[7] The sulfonyl chloride group is susceptible to hydrolysis, which will deactivate the reagent.

-

First-Aid Measures :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

-

-